

Application Note: Phenylfluorone-Based Spectrophotometric Determination of Copper in Blood Serum

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Compound of Interest

Compound Name: Phenylfluorone

Cat. No.: B147566

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Introduction

Copper is an essential trace element vital for various physiological processes. However, abnormal levels of copper in blood serum can be indicative of several pathological conditions, including Wilson's disease and certain types of liver disease. Accurate and sensitive quantification of serum copper is therefore crucial for clinical diagnostics and biomedical research. This application note describes a sensitive spectrophotometric method for the determination of Copper(II) in human blood serum using 9-phenyl-2,3,7-trihydroxy-6-fluorone (**phenylfluorone**) as a chromogenic agent. The method is based on the formation of a stable, blue-colored ternary complex between Cu(II), **phenylfluorone**, and a mixture of surfactants, cetylpyridinium chloride (CP) and Triton X-100, which enhances the sensitivity and stability of the complex.

Principle of the Method

The assay is based on the reaction of Cu(II) ions with **phenylfluorone** in the presence of cetylpyridinium chloride and Triton X-100 at an optimized pH. This results in the formation of a distinct blue-colored complex, Cu(II)-PF-CP-Triton X-100. The intensity of the color, which is directly proportional to the copper concentration, is measured spectrophotometrically at a maximum absorbance of 595 nm.

Materials and Reagents

- 9-phenyl-2,3,7-trihydroxy-6-fluorone (**Phenylfluorone**, PF)
- Cetylpyridinium chloride (CP)
- Triton X-100
- Copper(II) standard solution (1000 µg/mL)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Buffer solution (e.g., acetate or phosphate buffer)
- Deionized water
- Blood serum samples

Instrumentation

- UV-Vis Spectrophotometer
- pH meter
- Calibrated pipettes and glassware

Quantitative Data Summary

The performance characteristics of the **phenylfluorone**-based assay for copper detection are summarized in the table below.

Parameter	Value	Reference
Maximum Absorbance (λ_{max})	595 nm	[1]
Molar Absorptivity (ϵ)	$9.67 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	[1]
Detection Limit	0.028 $\mu\text{g/mL}$	[1]
Linearity Range (Beer's Law)	0.04 - 0.4 $\mu\text{g/mL}$	[1]
Standard Deviation (for 10 μg Cu)	0.042	[1]
Confidence Interval (95% for 10 μg Cu)	$10.1 \pm 0.1 \mu\text{g Cu}$	

Experimental Protocols

Preparation of Reagents

- **Phenylfluorone (PF) Solution:** Prepare a stock solution of **phenylfluorone** by dissolving an accurately weighed amount in a suitable solvent (e.g., ethanol) to a final concentration of $1 \times 10^{-3} \text{ M}$.
- **Cetylpyridinium Chloride (CP) Solution:** Prepare a $1 \times 10^{-2} \text{ M}$ aqueous solution of cetylpyridinium chloride.
- **Triton X-100 Solution:** Prepare a 1% (v/v) aqueous solution of Triton X-100.
- **Copper(II) Working Standards:** Prepare a series of working standard solutions of copper(II) by appropriate dilution of the 1000 $\mu\text{g/mL}$ stock solution with deionized water. The concentration of these standards should fall within the linear range of the assay (0.04 - 0.4 $\mu\text{g/mL}$).

Sample Preparation

- Blood serum samples should be handled according to standard laboratory procedures. For the determination of total copper, a digestion step to release protein-bound copper may be necessary. This typically involves treating the serum with a strong acid.

Assay Procedure

- To a 10 mL volumetric flask, add an aliquot of the serum sample or copper(II) working standard.
- Add the optimal volumes of the **phenylfluorone** solution, cetylpyridinium chloride solution, and Triton X-100 solution. The optimal concentrations of these reagents should be determined empirically but are based on the published method.
- Adjust the pH of the solution to the optimal value using a suitable buffer or dilute acid/base.
- Bring the solution to the final volume of 10 mL with deionized water and mix thoroughly.
- Allow the color to develop for a specified period at room temperature.
- Measure the absorbance of the solution at 595 nm against a reagent blank prepared in the same manner but without the copper standard or sample.

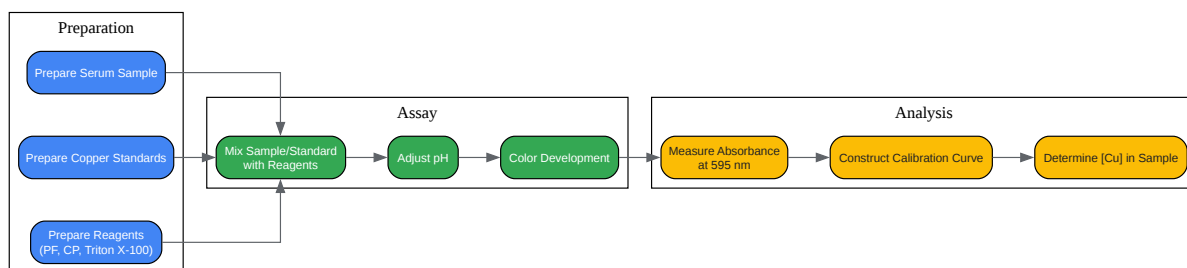
Calibration Curve

- A calibration curve is constructed by plotting the absorbance values of the copper(II) working standards against their corresponding concentrations. The concentration of copper in the unknown serum samples can then be determined from this curve.

Interferences

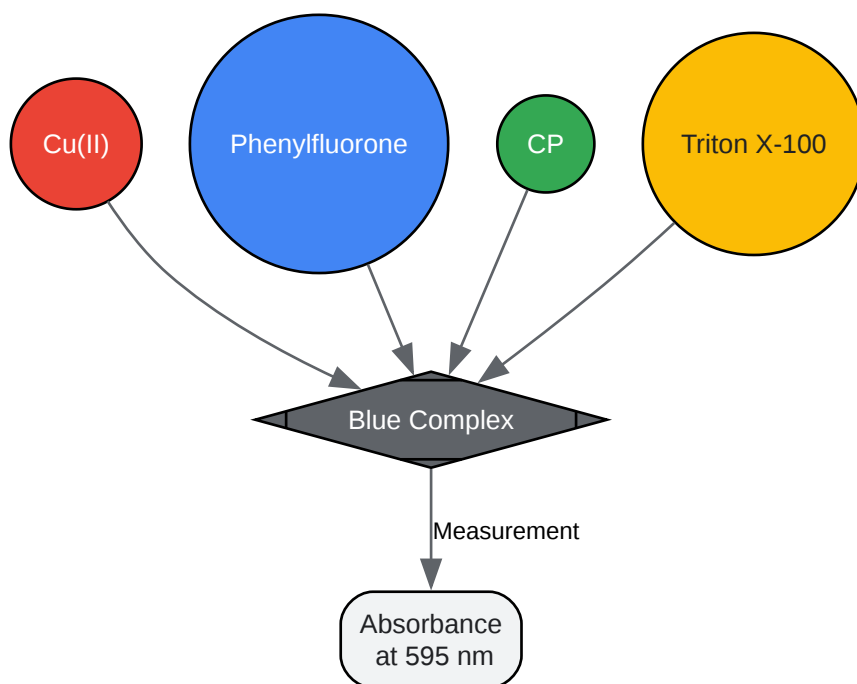
It is important to note that the selectivity of this method can be poor. Cations that form complexes with **phenylfluorone** will interfere with the determination. However, common anions such as bromide, chloride, iodide, fluoride, nitrite, nitrate, acetate, sulfate, thiosulfate, and phosphate, as well as alkali metal cations, do not interfere even at a 1000-fold molar excess over copper.

Visualizations



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Caption: Experimental workflow for copper detection.



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Caption: Formation of the colored complex.

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References

- 1. The use of phenylfluorone in the presence of cetylpyridinium chloride and Triton X-100 for the spectrophotometric determination of copper(II) in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
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